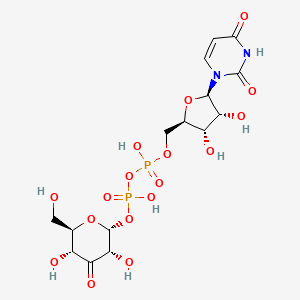
UDP-3-ketoglucose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UDP-3-keto-alpha-D-glucose is uDP-sugar having 3-keto-alpha-D-glucose as the sugar component. It is an UDP-sugar and a secondary alpha-hydroxy ketone. It derives from a 3-dehydro-D-glucose. It is a conjugate acid of an UDP-3-keto-alpha-D-glucose(2-).
科学的研究の応用
Biochemical Role and Metabolism
UDP-3-ketoglucose acts as an intermediate in the metabolism of sugars within organisms. It is involved in the biosynthesis of various polysaccharides, including glycosaminoglycans, which are crucial for cellular structure and function. The enzyme UDP-glucose dehydrogenase catalyzes the conversion of UDP-glucose to UDP-glucuronic acid, an important step in the production of glycosaminoglycans like hyaluronic acid and chondroitin sulfate .
Table 1: Key Enzymatic Pathways Involving this compound
| Enzyme | Reaction | Product |
|---|---|---|
| UDP-glucose dehydrogenase | UDP-glucose → UDP-glucuronic acid | UDP-glucuronic acid |
| Kanosamine synthase | UDP-glucose → this compound → UDP-kanosamine | UDP-kanosamine |
Therapeutic Applications
Research indicates that this compound derivatives may have potential therapeutic applications due to their reducing properties. For instance, studies have shown that UDP-3-ketoglucosamine can reduce metmyoglobin in bovine cardiac muscle, suggesting a role in oxidative stress management . This property could be leveraged in developing treatments for conditions related to oxidative damage.
Biotechnological Applications
The production of glycosaminoglycans through engineered microbial systems has gained attention for its industrial potential. By utilizing heterologous expression systems, such as Escherichia coli and Saccharomyces cerevisiae, researchers have successfully produced significant amounts of UDP-glucuronic acid from this compound. This production pathway is critical for creating biocompatible materials used in tissue engineering and regenerative medicine .
Table 2: Production Yields of UDP-glucuronic Acid
| Microbial Host | Enzyme Source | Yield (µM) |
|---|---|---|
| E. coli | Zymomonas mobilis | 28.4 |
| E. coli | Lactobacillus johnsonii | 14.9 |
| S. cerevisiae | Zymomonas mobilis | 17.9 |
| S. cerevisiae | Capra hircus | 14.6 |
Case Studies
Several studies have explored the applications of this compound in various contexts:
- Glycosaminoglycan Production : A study demonstrated the successful expression of UDP-glucose dehydrogenase from different organisms in E. coli, leading to enhanced production of UDP-glucuronic acid, a precursor for glycosaminoglycans. This work highlights the potential for industrial-scale production using genetically modified organisms .
- Oxidative Stress Research : Another research project focused on the reducing capability of UDP-3-ketoglucosamine in muscle tissues, providing insights into its role in mitigating oxidative damage during muscle metabolism .
特性
分子式 |
C15H22N2O17P2 |
|---|---|
分子量 |
564.29 g/mol |
IUPAC名 |
[(2R,3S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-oxooxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H22N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-9,11-14,18,20-21,23-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,11-,12-,13-,14-/m1/s1 |
InChIキー |
VRDZHCNPFRUVRQ-SZNRHJFNSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H](C(=O)[C@@H]([C@H](O3)CO)O)O)O)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(=O)C(C(O3)CO)O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















